REACTION_CXSMILES
|
[OH-:1].[Na+].S([C:7]1[CH:8]=[C:9]([C:16]([OH:18])=[O:17])[C:10](=[CH:14][CH:15]=1)[C:11]([OH:13])=[O:12])(O)(=O)=O.Cl>O>[OH:1][C:7]1[CH:8]=[C:9]([C:16]([OH:18])=[O:17])[C:10](=[CH:14][CH:15]=1)[C:11]([OH:13])=[O:12] |f:0.1|
|
Name
|
|
Quantity
|
251.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
258.4 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)C=1C=C(C(C(=O)O)=CC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
620 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
increasingly more viscous mixture
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
STIRRING
|
Details
|
was stirred for a further 2 h at 200° C
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
During cooling
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ethyl acetate (5×400 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The slightly yellow solid was recrystallized from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
68.64 g (0.377 mol; 72% yield) of a white solid was obtained
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C(C(=O)O)=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |